Ortho-Methyl Substituent Differentiation: Lipophilicity and Steric Bulk Versus the N-1 Phenyl Analog BUR1
The target compound differs from the well-characterized BMP upregulator BUR1 (1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine, CAS 23000-46-6) solely by the presence of an ortho-methyl group on the N-1 phenyl ring. This structural modification increases the calculated partition coefficient from approximately cLogP 2.8 (BUR1, C16H17N5, MW 279.34) to cLogP 3.3 (target compound, C17H19N5, MW 293.37), a ΔlogP of approximately +0.5 log units . In biological terms, BUR1 has a reported EC50 of 0.098 μM for increasing endothelial Id1 expression in a BMPRII signalling assay, with demonstrated in vivo efficacy reversing monocrotaline-induced pulmonary arterial hypertension in rats at 4.5 mg/day i.g. over 3 weeks [1]. The o-tolyl analog, by virtue of increased lipophilicity and steric hindrance at the N-1 position, is predicted to exhibit altered target engagement kinetics and selectivity profiles, particularly within kinase active sites where N-1 aryl interactions with the hydrophobic pocket are critical for potency [2].
| Evidence Dimension | Lipophilicity (cLogP) and steric modulation at N-1 position |
|---|---|
| Target Compound Data | cLogP ≈ 3.3; MW 293.37; o-tolyl N-1 substituent; C17H19N5 |
| Comparator Or Baseline | BUR1 (CAS 23000-46-6): cLogP ≈ 2.8; MW 279.34; phenyl N-1 substituent; C16H17N5; EC50 = 0.098 μM in endothelial Id1 BMP reporter assay |
| Quantified Difference | ΔcLogP ≈ +0.5; ΔMW = +14.03 Da; ortho-methyl steric contribution (Taft Es ≈ -0.55) |
| Conditions | Predicted cLogP values using consensus method (ChemAxon/ALOGPS). BUR1 EC50 from human embryonic stem cell-derived endothelial cells, dual-reporter assay (Xing et al., 2018) |
Why This Matters
For laboratories screening pyrazolopyrimidine libraries against kinase or BMP pathway targets, the o-tolyl compound offers a distinct lipophilicity-activity starting point compared to the well-characterized phenyl analog, enabling deliberate exploration of N-1 hydrophobic pocket tolerance without the synthetic burden of de novo scaffold construction.
- [1] Y. Xing et al. A novel piperidine identified by stem cell-based screening attenuates pulmonary arterial hypertension by regulating BMP2 and PTGS2 levels. European Respiratory Journal, 2018, 51(4):1702229. EC50 = 0.098 μmol·L−1 for Id1 upregulation; in vivo efficacy at 4.5 mg/day i.g. View Source
- [2] J.-H. Chern et al. SAR studies revealing that the phenyl group at the N-1 position and hydrophobic substituents at the piperazine largely influence in vitro activity of pyrazolo[3,4-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 2004, 14:2519-2525. View Source
